

# Application Note: High-Throughput Analysis of Teneligliptin Hydrobromide Using HPLC-MS

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## Compound of Interest

Compound Name: *Teneligliptin hydrobromide*

Cat. No.: *B1682224*

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## Abstract

This application note details a robust and sensitive analytical method for the quantification of **Teneligliptin hydrobromide** in bulk and pharmaceutical formulations using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The described protocol provides a comprehensive framework encompassing sample preparation, chromatographic separation, and mass spectrometric detection. All quantitative data, including system suitability, validation parameters, and chromatographic conditions, are summarized for clarity. This document also provides detailed experimental protocols and visual workflows to ensure straightforward implementation in a laboratory setting.

## Introduction

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2][3] The accurate and precise quantification of Teneligliptin is crucial for quality control during drug development and manufacturing. This application note presents a validated HPLC-MS method that offers high specificity and sensitivity for the determination of **Teneligliptin hydrobromide**.

## Experimental Protocols

### Materials and Reagents

- **Teneligliptin hydrobromide** reference standard
- HPLC grade acetonitrile
- HPLC grade methanol
- Ammonium formate
- Potassium dihydrogen phosphate
- Ortho-phosphoric acid
- HPLC grade water
- Commercially available Teneligliptin tablets (e.g., Ziten 20mg)[3]

## Instrumentation and Analytical Conditions

A liquid chromatography system coupled with a mass spectrometer is utilized for this analysis. The following tables outline the optimized instrumental parameters.

Table 1: HPLC Parameters

Parameter	Recommended Conditions
Column	C18 Reverse Phase (e.g., Prontosil C18, 250 x 4.6 mm, 5 µm)[4]
Mobile Phase	Acetonitrile: 3.5 pH Potassium dihydrogen phosphate buffer (60:40 v/v)[4] or Methanol:Ammonium Formate (80:20 v/v)[5][6]
Flow Rate	0.5 - 1.0 mL/min[4][5][6][7]
Injection Volume	10 - 20 µL[5][6][8]
Column Temperature	Ambient or 25°C[5][6][9]
UV Detection (for HPLC)	227 nm or 246 nm[4][7][8]

Table 2: Mass Spectrometry Parameters

Parameter	Recommended Conditions
Ionization Mode	Electrospray Ionization (ESI), Positive[7]
Scan Range (m/z)	50 to 500[5][6]
Dwell Time	3 seconds[5][6]
Internal Standard	Teneligliptin D8 (for bioanalysis)[8]

## Standard Solution Preparation

- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Teneligliptin hydrobromide** working standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase and make up the volume.[9]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 50 µg/mL. [1][2]

## Sample Preparation (from Tablets)

- Weigh and powder 20 tablets to determine the average tablet weight.[3][10]
- Accurately weigh a quantity of the powder equivalent to 20 mg of Teneligliptin and transfer it to a 100 mL volumetric flask.[10]
- Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution.[3][10]
- Make up the volume to 100 mL with the mobile phase.
- Filter the solution through a 0.45 µm membrane filter before injection.[3][7][10]

## Method Validation Summary

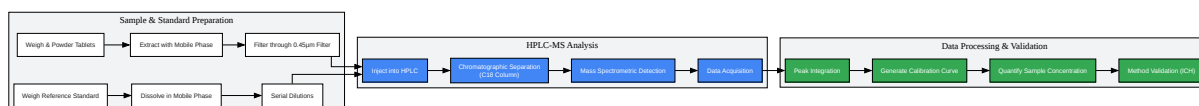
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The summary of validation parameters is presented below.

Table 3: Method Validation Parameters

Parameter	Result
Linearity Range	10 - 50 µg/mL[1][2]
Correlation Coefficient (r <sup>2</sup> )	> 0.999[1][4]
Accuracy (% Recovery)	98% - 101%[4]
Precision (% RSD)	< 2%[1][4]
Limit of Detection (LOD)	0.109 µg/mL[2]
Limit of Quantification (LOQ)	0.3305 µg/mL[2]

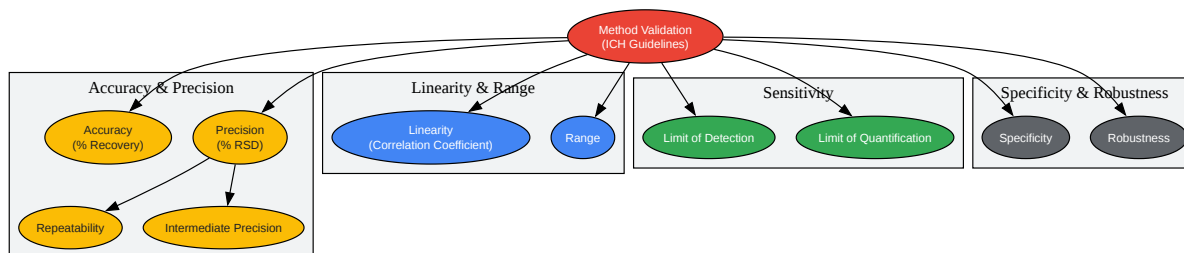
## Visual Workflows

The following diagrams illustrate the key processes in the analytical method development and validation.



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Caption: Experimental workflow for Teneligliptin analysis.



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Caption: ICH validation parameters for the analytical method.

## Conclusion

The HPLC-MS method described in this application note is simple, rapid, accurate, and precise for the determination of **Teneligliptin hydrobromide**. The method is suitable for routine quality control analysis of both bulk drug and pharmaceutical formulations, providing a reliable tool for drug development professionals. The detailed protocols and visual workflows facilitate the straightforward implementation of this method in a laboratory setting.

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